3-Acetylcyclohexane-1,2-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-acetylcyclohexane-1,2-dione |
InChI |
InChI=1S/C8H10O3/c1-5(9)6-3-2-4-7(10)8(6)11/h6H,2-4H2,1H3 |
InChI Key |
ADGTZUDGYNGCHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC(=O)C1=O |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3 Acetylcyclohexane 1,2 Dione
Electronic Properties and Tautomeric Equilibria
The electronic nature of 3-Acetylcyclohexane-1,2-dione is dominated by the presence of three carbonyl groups. The adjacent dicarbonyl moiety at the 1- and 2-positions creates a unique electronic environment that heavily influences its structure and reactivity, particularly concerning tautomeric equilibria.
Keto-Enol Tautomerism and Enolization Tendencies
Like other dicarbonyl compounds, this compound is expected to exist in equilibrium between its keto and enol forms. For the parent compound, cyclohexane-1,2-dione, the enol tautomer makes a substantial contribution to the equilibrium mixture. nih.govnih.gov This preference for the enol form is attributed to the stabilization gained through the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. nih.govnih.gov
In the case of this compound, two primary enol forms are conceivable. The presence of the acetyl group at the 3-position introduces further complexity. The equilibrium will be influenced by the electronic effects of the acetyl group and the relative stability of the resulting conjugated systems. Theoretical studies on substituted 1,2-cyclodiones indicate that substituents can significantly influence the thermodynamics of keto-enol tautomerism. It is plausible that the electron-withdrawing nature of the acetyl group could impact the acidity of the neighboring α-hydrogens and the stability of the corresponding enolates and enols. Generally, the keto form of a simple ketone is more stable, but for 1,2-diones, enolization is significant. nih.govresearchgate.net
Spectroscopic Probes for Tautomeric Forms
Infrared (IR) Spectroscopy: The keto form would be characterized by strong C=O stretching absorptions in the region of 1700-1750 cm⁻¹. The enol tautomer would exhibit a characteristic broad O-H stretch for the hydrogen-bonded hydroxyl group, typically in the range of 3200-3600 cm⁻¹. Additionally, the C=C bond of the enol form would show an absorption around 1650 cm⁻¹, and the conjugated carbonyl group would absorb at a lower frequency (around 1680 cm⁻¹) compared to the unconjugated ketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be a definitive tool for distinguishing between the tautomers. The enol form would display a characteristic signal for the enolic proton (O-H), typically a downfield singlet. The protons on the carbon-carbon double bond of the enol would also have distinct chemical shifts. In ¹³C NMR, the keto form would show two distinct carbonyl carbon signals. In the enol form, the carbonyl carbon and the enolic carbons (C-OH and C=C) would have characteristic chemical shifts that are different from the diketo form. For instance, studies on related 2-acylcyclohexane-1,3-diones show distinct signals for carbonyl and enolic carbons. orgsyn.org
Below is a hypothetical data table of expected spectroscopic features for the tautomers of this compound, based on general principles and data from analogous compounds.
| Tautomer | Spectroscopic Method | Expected Key Signals |
| Keto Form | IR Spectroscopy | Strong C=O stretches (~1720 cm⁻¹) |
| ¹³C NMR Spectroscopy | Multiple signals in the carbonyl region (>190 ppm) | |
| Enol Form | IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C=C stretch (~1650 cm⁻¹), Conjugated C=O stretch (~1680 cm⁻¹) |
| ¹H NMR Spectroscopy | Downfield singlet for enolic OH | |
| ¹³C NMR Spectroscopy | Signals for C=C and C-OH in the alkene/alcohol region, shifted carbonyl signal |
Nucleophilic and Electrophilic Reactions at Dicarbonyl Centers
The reactivity of this compound is dictated by its three carbonyl groups and the acidic protons on the carbon framework.
Reactions with Carbonyl Reagents
The adjacent carbonyl carbons in the 1,2-dione moiety are highly electrophilic and susceptible to nucleophilic attack. Reactions with common carbonyl reagents such as amines, hydrazines, and hydroxylamines are expected to occur readily. For instance, cyclohexane-1,2-dione is known to react with aryl azides and amines. nih.gov It is also used as a specific reagent for arginine residues, highlighting its reactivity with guanidinium (B1211019) groups. chemicalbook.com It is anticipated that this compound would undergo similar condensation reactions, likely at one or both of the vicinal carbonyl groups, to form derivatives like quinoxalines or other heterocyclic systems. The acetyl group's carbonyl is generally less reactive than the dicarbonyl system of the ring.
Alpha-Carbon Reactivity and Anion Chemistry
The protons on the carbons alpha to the carbonyl groups (positions 3 and 6) are acidic and can be removed by a base to form an enolate anion. The presence of three carbonyl groups enhances the acidity of these protons. The resulting enolate is a potent nucleophile and can participate in a variety of reactions, including alkylation and acylation. The deprotonation at the C-3 position would be particularly facile due to the influence of all three carbonyl groups, leading to a highly stabilized enolate. This enolate can then react with various electrophiles.
Cycloaddition Reactions and Pericyclic Processes
The potential for this compound to participate in cycloaddition and other pericyclic reactions would largely depend on its enol form. The enol tautomer contains a conjugated system that can act as a component in these reactions.
Cycloaddition reactions involving α,β-unsaturated ketones are well-documented, particularly in photochemistry. youtube.com The enol form of this compound, which is an α,β-unsaturated ketone, could potentially undergo [2+2] photocycloadditions with alkenes. mdpi.com Furthermore, the conjugated diene system that could be formed by enolization might participate in [4+2] cycloaddition reactions (Diels-Alder reactions), acting as either the diene or the dienophile, depending on the reaction partner and conditions. nih.govrsc.org For example, α-diketones have been shown to undergo diverse cycloaddition pathways upon photo-initiation. mdpi.com While specific studies on this compound are absent, the general reactivity of α,β-unsaturated ketones and cyclic α-diketones in pericyclic reactions suggests that it could be a versatile substrate for constructing complex cyclic and heterocyclic systems. mdpi.comchemicalbook.com
Oxidation and Reduction Chemistry of 2-Acetylcyclohexane-1,3-dione
The reactivity of 2-Acetylcyclohexane-1,3-dione is characterized by the presence of three carbonyl groups and an enolizable proton, which provide multiple sites for oxidative and reductive transformations. The outcomes of these reactions are highly dependent on the reagents and conditions employed.
Oxidation Reactions
The oxidation of 2-acetylcyclohexane-1,3-dione can lead to aromatic compounds or ring-cleavage products, depending on the oxidant used.
One notable oxidative reaction involves the use of iodine in methanol (B129727) under reflux conditions. This reaction does not result in a simple oxidation but leads to a complex transformation involving aromatization. 2-Acetylcyclohexane-1,3-dione, when treated with iodine and sodium methoxide (B1231860) in methanol, undergoes oxidative rearrangement to yield 1-(2-hydroxy-6-methoxyphenyl)-ethanone. journalcra.com This transformation proceeds through a proposed intermediate, highlighting the role of iodine in promoting both oxidation and subsequent molecular rearrangement to form a stable aromatic ring. journalcra.com
Another documented oxidation involves the use of peracetic acid on derivatives of 2-acetylcyclohexane-1,3-dione. For instance, the oxidation of an endo-pyrrolidinyl-substituted derivative resulted in the destruction of the cyclohexane (B81311) ring to yield a glutaric acid monoamide. datapdf.com This indicates that strong oxidizing agents can lead to the cleavage of the cyclic structure.
Table 1: Oxidation Reactions of 2-Acetylcyclohexane-1,3-dione and Derivatives
| Substrate | Reagent(s) | Conditions | Product(s) | Reference |
|---|---|---|---|---|
| 2-Acetylcyclohexane-1,3-dione | Iodine (I2), Sodium Methoxide (MeONa) | Methanol, Reflux | 1-(2-hydroxy-6-methoxyphenyl)-ethanone | journalcra.com |
| Endo-pyrrolidinyl-substituted derivative of 2-acetylcyclohexane-1,3-dione | Peracetic Acid | Not specified | Glutaric acid monoamide | datapdf.com |
Reduction Reactions
The reduction of 2-acetylcyclohexane-1,3-dione can be controlled to selectively target different carbonyl groups within the molecule.
Catalytic hydrogenation over a palladium-charcoal catalyst has been shown to produce a mixture of products. The primary product is 2-acetylcyclohexanone, resulting from the reduction of one of the annular (ring) carbonyl groups. rsc.orgresearchgate.net A minor product, 2-ethylcyclohexane-1,3-dione (B8184582), is also formed through the reduction of the acetyl group's carbonyl. rsc.orgresearchgate.net The yield of 2-ethylcyclohexane-1,3-dione can be increased if the hydrogenation is carried out in the presence of an alkali. rsc.orgresearchgate.net
The use of ionic hydrogenation is another method for the reduction of the acyl carbonyl group. datapdf.com This technique can be applied to β-triketones to achieve selective reduction.
Furthermore, the reduction of derivatives of 2-acetylcyclohexane-1,3-dione has been explored. For example, the anil formed from the reaction of 2-acetylcyclohexane-1,3-dione and aniline (B41778) can be hydrogenolyzed with sodium borohydride (B1222165) to yield 2-ethylcyclohexane-1,3-dione in high yield. rsc.org This demonstrates a selective reduction of the exocyclic carbonyl group after its conversion to an imine.
Table 2: Reduction Reactions of 2-Acetylcyclohexane-1,3-dione and Derivatives
| Substrate | Reagent(s) | Conditions | Major Product(s) | Minor Product(s) | Reference |
|---|---|---|---|---|---|
| 2-Acetylcyclohexane-1,3-dione | H2, Palladium-charcoal | Neutral | 2-Acetylcyclohexanone | 2-Ethylcyclohexane-1,3-dione | rsc.orgresearchgate.net |
| 2-Acetylcyclohexane-1,3-dione | H2, Palladium-charcoal | Alkaline | Increased yield of 2-Ethylcyclohexane-1,3-dione | rsc.orgresearchgate.net | |
| 1-(2:6-diketocyclohexyl)ethylideneaniline (Anil derivative) | Sodium Borohydride (NaBH4) | Not specified | 2-Ethylcyclohexane-1,3-dione | - | rsc.org |
Coordination Chemistry and Metal Complexation of 3 Acetylcyclohexane 1,2 Dione
Ligand Characteristics of the 1,2-Dione Moiety
The defining feature of 3-acetylcyclohexane-1,2-dione is the presence of vicinal carbonyl groups, forming an α-dione moiety. In coordination chemistry, α-diones can act as bidentate ligands, coordinating to a metal center through the two oxygen atoms. The electronic properties and steric environment of the ligand are crucial in determining its coordination behavior. The acetyl group at the 3-position is expected to influence the electronic density of the dione (B5365651) system through inductive and potentially mesomeric effects, thereby affecting its ability to donate electron density to a metal ion.
In the absence of specific studies on this compound, general characteristics of α-dione ligands can be considered. These ligands typically form five-membered chelate rings with metal ions. The stability of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the electronic and steric properties of substituents on the dione ring.
Formation of Metal-Ligand Complexes
The formation of metal complexes with this compound would involve the reaction of the dione with a suitable metal salt. The deprotonation of the enol form of the dione, if present, or direct coordination of the keto form would lead to the formation of the metal-ligand bond.
Chelation Modes and Binding Affinities
The primary chelation mode anticipated for this compound is bidentate, involving the two oxygen atoms of the 1,2-dione moiety. The binding affinity of the ligand for different metal ions would depend on the Hard-Soft Acid-Base (HSAB) principle. Hard metal ions would be expected to form stronger bonds with the oxygen donor atoms. The presence of the acetyl group could also offer secondary coordination sites, potentially leading to more complex coordination modes, although this is less common for simple acetyl groups.
A study on the monoximes of substituted cyclohexane-1,2-diones has shown the formation of six-coordinate complexes with divalent cobalt, nickel, and copper. rsc.org This suggests that the cyclohexane-1,2-dione framework can indeed act as a ligand, although the introduction of the oxime group alters the electronic and steric properties compared to the parent dione.
Catalytic Applications of this compound Metal Complexes
Metal complexes are widely used as catalysts in a variety of organic transformations. While there is no specific information on the catalytic applications of this compound complexes, related compounds have shown catalytic activity. For instance, copper(II) complexes of ortho-hydroxyphenylhydrazo-β-diketones have been shown to catalyze the oxidation of cyclohexane (B81311). acs.org This suggests that metal complexes of dione ligands can be active in oxidation catalysis.
Derivatization and Chemical Transformations of 3 Acetylcyclohexane 1,2 Dione
Modifications of the Acetyl Side Chain
The acetyl group of 3-acetylcyclohexane-1,2-dione offers a prime site for chemical modification. The alpha-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
One common transformation is the Knoevenagel condensation , where the active methylene (B1212753) group of the acetyl moiety reacts with aldehydes or ketones in the presence of a weak base. scilit.comekb.eggoogle.comjournalcra.comscispace.com This reaction typically proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated ketone. For instance, the reaction with an aromatic aldehyde would introduce an arylidene substituent on the acetyl side chain.
Another key reaction is alkylation . By forming an enamine at the acetyl group, selective C-alkylation can be achieved. The enamine acts as a nucleophile and can react with various electrophiles, such as alkyl halides, to introduce new alkyl groups. Subsequent hydrolysis of the enamine regenerates the carbonyl functionality, yielding a modified acetyl side chain. This approach provides a pathway to more complex side chains.
Furthermore, the acetyl group can undergo condensation reactions with various nucleophiles. For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can yield isoxazoles. These reactions demonstrate the utility of the acetyl group as a handle for constructing five-membered heterocyclic rings.
| Reaction Type | Reagents | Product Type |
| Knoevenagel Condensation | Aromatic Aldehyde, Weak Base (e.g., Piperidine) | α,β-Unsaturated Ketone |
| Alkylation (via enamine) | 1. Secondary Amine (e.g., Pyrrolidine) 2. Alkyl Halide 3. H2O | α-Alkylated Acetyl Side Chain |
| Heterocycle Formation | Hydrazine (B178648), Hydroxylamine | Pyrazole, Isoxazole |
Functionalization of the Cyclohexane (B81311) Ring
The cyclohexane ring of this compound can be functionalized through several key reactions that take advantage of the dicarbonyl system. The active methylene group adjacent to the carbonyls is a key site for nucleophilic attack.
The Michael addition is a prominent reaction for functionalizing the cyclohexane ring. nih.gov In this reaction, a Michael acceptor, typically an α,β-unsaturated carbonyl compound, reacts with the enolate of this compound. This 1,4-conjugate addition results in the formation of a new carbon-carbon bond at the C-3 position of the cyclohexane ring, leading to a more substituted and complex structure.
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation. researchgate.netresearchgate.netalfa-chemistry.comrsc.orgnih.gov This reaction sequence can be initiated by reacting this compound with an α,β-unsaturated ketone, such as methyl vinyl ketone. The initial Michael addition creates a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular aldol condensation to form a new six-membered ring fused to the original cyclohexane ring. This method is highly effective for the construction of polycyclic systems.
| Reaction Type | Reagents | Product Type |
| Michael Addition | α,β-Unsaturated Carbonyl, Base | 3-Substituted Cyclohexane Derivative |
| Robinson Annulation | α,β-Unsaturated Ketone (e.g., MVK), Base | Fused Polycyclic Ketone (e.g., a Decalinone) |
Heterocyclic Synthesis via Annulation Reactions
The 1,2-dione and the β-dicarbonyl character of this compound make it an excellent precursor for the synthesis of a variety of fused and spiro heterocyclic compounds through annulation reactions.
The vicinal dicarbonyl moiety is a key feature for the synthesis of fused six-membered heterocycles. A classic example is the formation of quinoxalines by the condensation of 1,2-diones with ortho-phenylenediamines. ua.esnih.govnih.govmdpi.combu.edu.eg The reaction of this compound with a substituted ortho-phenylenediamine would lead to the formation of a fused tetracyclic system containing a pyrazine (B50134) ring.
The β-dicarbonyl system allows for the synthesis of fused pyrazoles . The reaction with hydrazine or its derivatives typically proceeds by condensation with the two carbonyl groups of the β-dicarbonyl system to form a five-membered pyrazole ring fused to the cyclohexane ring. nih.govderpharmachemica.comrsc.orgnih.gov
Furthermore, the active methylene and carbonyl groups can be utilized to construct fused pyrimidine rings. Condensation with reagents like urea, thiourea, or guanidine (B92328) can lead to the formation of fused pyrimidinones, thiones, or aminopyrimidines, respectively. nih.govrsc.orgresearchgate.netnih.gov
| Heterocycle Type | Reagents | Fused System |
| Quinoxaline | o-Phenylenediamine | Fused Pyrazine Ring (Tetracyclic) |
| Pyrazole | Hydrazine or its derivatives | Fused Pyrazole Ring (Tricyclic) |
| Pyrimidine | Urea, Thiourea, Guanidine | Fused Pyrimidinone, Thione, or Aminopyrimidine |
Spirocyclic compounds, characterized by two rings sharing a single carbon atom, can be synthesized from this compound by utilizing the reactivity of its carbonyl groups.
One common approach is the synthesis of spiro-oxindoles . This can be achieved through a three-component reaction involving an isatin (B1672199) derivative, an amino acid (like sarcosine (B1681465) or proline to generate an azomethine ylide in situ), and this compound. nih.govresearchgate.net The azomethine ylide undergoes a 1,3-dipolar cycloaddition with an exocyclic double bond formed in situ from the dione (B5365651), leading to the formation of a spiro-pyrrolidine ring attached to the oxindole.
The synthesis of spiro-pyrrolidines can also be achieved through similar 1,3-dipolar cycloaddition reactions with other dipolarophiles. researchgate.netnih.govbu.edu.egnih.gov The generation of an azomethine ylide from an amino acid and an aldehyde can react with an activated alkene derived from this compound to form the spiro-pyrrolidine core.
Spiro-thiazolidinones can be prepared via a multicomponent reaction. For instance, the reaction of this compound with an amine and thioglycolic acid can lead to the formation of a spiro-thiazolidinone ring at one of the carbonyl carbons. scilit.comnih.govua.esnih.govnih.gov
| Spiro Heterocycle | Key Reagents | Spiro System Formed |
| Spiro-oxindole | Isatin, Amino Acid (e.g., Sarcosine) | Spiro[cyclohexane-oxindole] with a pyrrolidine (B122466) linker |
| Spiro-pyrrolidine | Amino Acid, Aldehyde, Dipolarophile | Spiro[cyclohexane-pyrrolidine] |
| Spiro-thiazolidinone | Amine, Thioglycolic Acid | Spiro[cyclohexane-thiazolidinone] |
Computational and Theoretical Investigations on 3 Acetylcyclohexane 1,2 Dione
Quantum Chemical Studies of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in 3-Acetylcyclohexane-1,2-dione and identifying its stable conformations. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are employed to optimize the molecular geometry and calculate the relative energies of different conformers.
The conformational landscape of this compound is primarily dictated by the orientation of the acetyl group and the puckering of the cyclohexane (B81311) ring. The ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable. The acetyl group's carbonyl can be oriented in various ways relative to the cyclohexane-1,2-dione core, leading to different rotational isomers (rotamers).
Table 1: Calculated Geometric Parameters for a Representative Conformer of a Cyclohexanedione Derivative
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) |
|---|---|---|
| Bond Length | C1=O | 1.22 Å |
| C2=O | 1.23 Å | |
| C-C (ring) | 1.52 - 1.55 Å | |
| C-C (acetyl) | 1.51 Å | |
| Bond Angle | O=C1-C2 | 118.5° |
| C1-C2-C3 | 115.0° |
Note: The data in this table is illustrative and based on typical values for similar cyclic diketones. Actual values for this compound would require specific calculations.
Electronic Structure and Reactivity Prediction via DFT Calculations
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of this compound and predicting its chemical reactivity. By calculating the molecular orbitals, electron density distribution, and electrostatic potential, researchers can identify the most reactive sites within the molecule.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the oxygen atoms of the dione (B5365651) and acetyl groups, while the LUMO is likely centered on the carbonyl carbons.
DFT calculations can also generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygen atoms. Positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack, like the carbonyl carbon atoms.
Reactivity descriptors derived from DFT, such as Fukui functions, can further pinpoint the atoms most likely to participate in specific reactions. For instance, these calculations can predict the regioselectivity of nucleophilic addition to one of the three carbonyl groups. Studies on similar diketone systems often use DFT calculations to rationalize reaction outcomes and mechanisms. lu.lv
Table 2: Calculated Electronic Properties for a Representative Cyclohexanedione Derivative
| Property | Calculated Value (DFT/B3LYP/6-31G*) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
Note: These values are illustrative and based on calculations for analogous compounds. Specific calculations are needed for this compound.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical methods are excellent for studying static structures, molecular dynamics (MD) simulations provide a way to explore the conformational space of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its dynamic behavior, including ring-puckering and the rotation of the acetyl group.
By simulating the molecule in a solvent, typically water, at a given temperature, MD can reveal the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule behaves in a realistic environment. For flexible molecules like this compound, MD can uncover important, low-energy conformations that might be missed by static geometry optimizations.
MD simulations are also used to study the interaction of this compound with other molecules, such as enzymes or receptors. nih.gov By placing the molecule in a simulated active site, researchers can analyze the intermolecular interactions, like hydrogen bonds and van der Waals forces, that govern molecular recognition and binding affinity. nih.gov
Spectroscopic Property Modeling and Interpretation
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be compared with experimental data to confirm the molecule's structure and assign spectral features.
DFT calculations can predict the vibrational frequencies corresponding to the IR spectrum. researchgate.net The calculated frequencies for the carbonyl stretching modes are particularly useful for distinguishing between the different carbonyl groups in the molecule. For instance, the C=O stretching frequencies of the 1,2-dione are expected to differ from that of the acetyl group due to their electronic environment.
Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to calculate the NMR chemical shifts of ¹H and ¹³C atoms. researchgate.net By comparing the calculated shifts with experimental NMR spectra, one can assign each peak to a specific atom in the molecule, which is essential for structural elucidation. The PubChem database contains experimental ¹H and ¹³C NMR spectra for the related isomer, 2-acetyl-1,3-cyclohexanedione. nih.gov
Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions that give rise to the UV-Vis spectrum. This provides information about the molecule's absorption of light and can be correlated with its electronic structure, particularly the HOMO-LUMO gap.
Table 3: Predicted Spectroscopic Data for a Representative Cyclohexanedione Derivative
| Spectroscopy | Feature | Predicted Value (DFT/B3LYP/6-31G*) |
|---|---|---|
| IR | C=O Stretch (dione) | 1710 - 1730 cm⁻¹ |
| C=O Stretch (acetyl) | 1690 - 1710 cm⁻¹ | |
| ¹³C NMR | C=O (dione) | 190 - 205 ppm |
| C=O (acetyl) | 205 - 215 ppm |
Note: These are predicted ranges based on analogous structures. Actual values would require specific calculations for this compound and comparison with experimental data.
Applications of 3 Acetylcyclohexane 1,2 Dione As a Synthetic Precursor
Role in Organic Synthesis as a Building Block
The utility of 2-acetylcyclohexane-1,3-dione as a synthetic intermediate stems from the reactivity of its dicarbonyl and acetyl moieties. ontosight.airesearchgate.net It can undergo various transformations, including condensations, reductions, and cyclizations, to yield more elaborate chemical structures. rsc.org
2-Acetylcyclohexane-1,3-dione serves as a key starting material for the synthesis of a variety of complex carbonyl compounds. The presence of the β-triketone system allows for selective reactions to generate new ketones, aldehydes, and their derivatives. rsc.orgthieme-connect.com
One primary transformation is catalytic hydrogenation. Depending on the reaction conditions, different carbonyl groups can be selectively reduced. For instance, hydrogenation over a palladium-charcoal catalyst can yield 2-acetylcyclohexanone, where one of the ring ketones is reduced, alongside a smaller amount of 2-ethylcyclohexane-1,3-dione (B8184582). rsc.org The yield of the latter can be increased by performing the reaction in the presence of an alkali. rsc.org
Furthermore, the compound is a precursor for α,β-unsaturated ketones. An early investigation into its chemistry aimed to synthesize 2-acetylcyclohex-2-en-1-one by reducing one of the ring's carbonyls to a hydroxyl group, followed by dehydration. rsc.org It also serves as a substrate in aromatization reactions. When treated with iodine in methanol (B129727), 2-acetylcyclohexane-1,3-dione derivatives can be converted into substituted resorcinols or their methyl ethers (anisoles), which are valuable phenolic compounds. mdpi.com
Condensation reactions provide another route to complex carbonyls. The reaction of 2-acetylcyclohexane-1,3-dione with aniline (B41778) results in the formation of 1-(2,6-diketocyclohexyl)ethylideneaniline, a complex enaminone, by targeting the acetyl group. rsc.org This demonstrates its utility in building molecules that incorporate both carbonyl and imine functionalities.
Table 1: Synthesis of Complex Carbonyl Compounds from 2-Acetylcyclohexane-1,3-dione
| Precursor | Reagents/Conditions | Resulting Compound Class | Specific Example | Citation |
| 2-Acetylcyclohexane-1,3-dione | H₂, Pd/C | Reduced Ketone | 2-Acetylcyclohexanone | rsc.org |
| 2-Acetylcyclohexane-1,3-dione | H₂, Pd/C, Alkali | Reduced Acetyl Group | 2-Ethylcyclohexane-1,3-dione | rsc.org |
| 2-Acetylcyclohexane-1,3-dione | Aniline | Enaminone | 1-(2,6-Diketocyclohexyl)ethylideneaniline | rsc.org |
| 2-Acylcyclohexane-1,3-diones | I₂, MeOH, Heat | Aromatic Ether (Anisole) | Substituted Anisole Derivatives | mdpi.com |
The cyclohexane-1,3-dione framework is a core structural motif found in numerous natural products and biologically active molecules. google.comresearchgate.net Consequently, 2-acetylcyclohexane-1,3-dione and its derivatives are crucial intermediates for synthesizing analogues of these natural compounds, which is essential for studying their mechanism of action and developing new therapeutic or agricultural agents. mdpi.com
Research has shown that derivatives of 2-acetylcyclohexane-1,3-dione can be used as precursors for analogues of a wide range of bioregulators, including prostaglandins, steroids, and glutarimide (B196013) antibiotics. bohrium.com For example, by attaching a triazole or tetrazole moiety to the acetyl group, novel analogues can be created for biological screening. bohrium.com The compound also serves as a starting point for synthesizing chiloglottone, a plant pheromone, showcasing its utility in creating complex natural signaling molecules. researchgate.net
In the field of agrochemicals, many potent herbicides are based on the triketone structure. chemicalbook.com Analogues of natural phytotoxins from the Peperomia genus, which feature a 2-acyl-cyclohexane-1,3-dione skeleton, have been synthesized to explore their herbicidal activity. mdpi.com Similarly, the core structure is related to that of herboxidiene (B116076), a natural product that inhibits the spliceosome and has anticancer properties. Synthetic efforts toward carba-derivatives of herboxidiene have utilized cyclohexane-1,3-dicarbonyl precursors, highlighting the importance of this scaffold in medicinal chemistry. nih.gov
Table 2: Application in the Synthesis of Natural Product Analogues
| Target Analogue Class | Precursor Type | Synthetic Goal | Citation |
| Prostaglandins, Steroids | 2-Acetylcyclohexane-1,3-dione derivatives | Create novel bioregulator analogues | bohrium.com |
| Plant Pheromones | 2-Alkyl-1,3-dione building blocks | Synthesis of Chiloglottone | researchgate.net |
| Herbicides | 2-Acyl-cyclohexane-1,3-diones | Develop analogues of Peperomia natural products | mdpi.com |
| Anticancer Agents | Cyclohexane-1,3-dicarbonyl derivatives | Synthesize carba-derivatives of Herboxidiene | nih.gov |
Design and Synthesis of Novel Chemical Entities
Beyond mimicking natural products, 2-acetylcyclohexane-1,3-dione is a versatile platform for the rational design and synthesis of entirely new chemical entities with unique properties. Its rich chemistry allows for the creation of diverse molecular libraries for drug discovery and the construction of novel heterocyclic systems. mdpi.comnih.gov
A prominent application is in the synthesis of complex heterocyclic compounds. For example, the aniline condensation product of 2-acetylcyclohexane-1,3-dione can be cyclized to form 5,6,7,8-tetrahydro-8-keto-9-methylphenanthridine, a multi-ring heterocyclic system. rsc.org The cyclohexane-1,3-dione core is also a well-established precursor for various fused heterocycles like xanthenes, acridinediones, and chromenones. researchgate.netresearchgate.net More recent work has focused on using its derivatives to synthesize novel triazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones and 6,7-dihydrobenzo[d]isoxazol-4(5H)-ones. bohrium.com
The compound is also used to create new ligands for coordination chemistry. Arylhydrazone derivatives of cyclohexane-1,3-dione have been synthesized and used to form metal complexes with copper(II) and zinc(II). nih.gov These novel coordination compounds were subsequently evaluated for their antibacterial activity, demonstrating a clear pathway from a simple organic building block to new functional materials. nih.gov
Furthermore, the scaffold is ideal for generating libraries of related compounds for structure-activity relationship (SAR) studies. In one extensive program, 76 different 2-acylcyclohexane-1,3-diones and their analogues were synthesized to systematically investigate how structural modifications affect their inhibitory activity against the herbicidal target enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com This approach is fundamental to modern drug and herbicide design, allowing for the optimization of lead compounds.
Advanced Analytical Methodologies for 3 Acetylcyclohexane 1,2 Dione and Its Derivatives
High-Resolution Spectroscopic Characterization
Spectroscopic techniques are indispensable for the detailed structural analysis of 3-acetylcyclohexane-1,2-dione, providing insights into its molecular framework, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Due to the phenomenon of keto-enol tautomerism common in β-dicarbonyl compounds, this compound can exist in equilibrium between its diketo and various enolic forms. NMR spectroscopy is particularly adept at studying this equilibrium. The diketo form will exhibit a distinct set of signals compared to the enol form(s). For instance, the enol form will show a characteristic hydroxyl proton signal, often in the downfield region of the ¹H NMR spectrum.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the acetyl protons, the methine proton at the 3-position, and the methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shifts and coupling patterns of these protons would provide information about their connectivity.
¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals for the two carbonyl carbons of the dione (B5365651), the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the carbons of the cyclohexane ring. The chemical shifts of the carbonyl carbons are particularly diagnostic. For the analogous 1,2-cyclohexanedione (B122817) , characteristic ¹³C NMR signals are observed that help in its identification. chemicalbook.com
| Hypothetical ¹H NMR Data for this compound (Diketo Form) |
| Chemical Shift (ppm) |
| ~ 2.2 |
| ~ 3.5 |
| 1.8 - 2.5 |
| Hypothetical ¹³C NMR Data for this compound (Diketo Form) |
| Chemical Shift (ppm) |
| ~ 205 |
| ~ 198 |
| ~ 28 |
| ~ 50 |
| 20 - 40 |
Note: The data in the tables above is hypothetical and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these methods are particularly useful for identifying the carbonyl functional groups.
The IR spectrum of a typical saturated cyclic ketone like cyclohexanone (B45756) shows a strong carbonyl (C=O) stretching absorption around 1715 cm⁻¹. bartleby.com For α-diketones, the two carbonyl groups can vibrate in-phase and out-of-phase, potentially leading to two distinct carbonyl absorption bands. The presence of the acetyl group will introduce an additional carbonyl stretching band.
For the related compound 2-acetylcyclohexanone , a gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database. nist.gov This spectrum would show characteristic C-H stretching, C=O stretching, and other fingerprint region absorptions.
| Expected IR Absorption Bands for this compound |
| Wavenumber (cm⁻¹) |
| 2850-3000 |
| ~1720 |
| ~1700 |
| 1350-1450 |
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in analyzing the C-C backbone of the cyclohexane ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The carbonyl groups in this compound contain non-bonding electrons (n) and π electrons, which can undergo n → π* and π → π* transitions upon absorption of UV-Vis light.
For simple ketones like acetone , a weak n → π* transition is observed around 275 nm. masterorganicchemistry.com In α-dicarbonyl compounds, the interaction between the two carbonyl groups can influence the energy of these transitions. The keto-enol tautomerism also significantly affects the UV-Vis spectrum. The diketo form typically absorbs at a different wavelength than the conjugated enol form. For many β-diketones, the enol form, which is stabilized by conjugation and intramolecular hydrogen bonding, shows a strong absorption at a longer wavelength (e.g., around 360 nm) compared to the diketo form (e.g., around 280 nm). rsc.org
| Expected UV-Vis Absorption Maxima for this compound |
| Tautomeric Form |
| Diketo |
| Enol |
Note: The specific λmax values are dependent on the solvent used.
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures or as part of a larger sample analysis.
Gas Chromatography (GC) for Purity and Volatile Analysis
Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. It is primarily used to assess the purity of a sample and to separate it from other volatile components.
A typical GC analysis would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A flame ionization detector (FID) is commonly used for the detection of organic compounds. For structural confirmation, GC can be coupled with mass spectrometry (GC-MS).
While a specific GC method for this compound is not documented, a method for the related 1,4-cyclohexanedione mono-ethylene ketal has been developed, which highlights the utility of GC for separating closely related cyclic ketones. scirp.org Headspace GC has also been employed for the analysis of cyclohexanone and cyclohexanol . researchgate.net
| Typical GC Parameters for Analysis of Cyclic Ketones |
| Parameter |
| Column |
| Carrier Gas |
| Injector Temperature |
| Oven Temperature Program |
| Detector |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including diketones. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the hydrophobic interactions of the analyte with the stationary phase. Detection is typically achieved using a UV detector, set at a wavelength where the analyte absorbs, such as the λmax determined by UV-Vis spectroscopy.
Derivatization is a common strategy to enhance the detection of carbonyl compounds in HPLC. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with ketones to form highly colored and UV-active derivatives. While not always necessary for a compound that already possesses a chromophore, it can improve sensitivity and selectivity. For instance, 1,3-cyclohexanedione has been used as a derivatizing agent for the analysis of aldehydes by chromatography. nih.gov
| Illustrative HPLC Method for Cyclohexanedione Derivatives |
| Parameter |
| Column |
| Mobile Phase |
| Flow Rate |
| Detection |
| Injection Volume |
Note: The specific conditions would need to be optimized for the separation of this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry stands as a pivotal analytical technique for the structural elucidation of organic compounds, offering precise information on molecular weight and yielding characteristic fragmentation patterns that serve as a molecular fingerprint. In the analysis of this compound, mass spectrometry is instrumental in confirming its molecular identity and providing insights into its structural stability and bond dissociation pathways under ionization energy.
The molecular formula of this compound is C₈H₁₀O₃, corresponding to a molecular weight of 154.16 g/mol . cymitquimica.com In a typical electron ionization mass spectrometry (EI-MS) experiment, the initial event is the ionization of the molecule to produce a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this molecular ion peak would be observed at approximately 154, confirming the compound's molecular weight.
While specific, detailed research findings on the experimental mass spectrometric fragmentation of this compound are not extensively documented in publicly available literature, a theoretical fragmentation pathway can be postulated based on the established principles of mass spectrometry for ketones and cyclic diones. The fragmentation of the molecular ion is driven by the presence of functional groups and the relative stability of the resulting fragment ions. For this compound, the key functional groups influencing fragmentation are the acetyl group and the two ketone groups on the cyclohexane ring.
The fragmentation process is expected to involve several key cleavage events:
Alpha-Cleavage: Cleavage of the bond adjacent to a carbonyl group is a common fragmentation pathway for ketones. In this compound, this could involve the loss of the acetyl group (•CH₃CO) or a methyl radical (•CH₃) from the acetyl group.
Loss of Neutral Molecules: The elimination of small, stable neutral molecules is a favorable process. For this compound, the loss of carbon monoxide (CO) from the dione structure is a highly probable event. Sequential loss of CO molecules can also occur.
Ring Cleavage: The cyclohexanedione ring can undergo various ring-opening and subsequent fragmentation pathways, leading to a series of smaller charged fragments.
Based on these principles, a set of predicted major fragment ions for this compound can be proposed. The following interactive data table outlines these potential fragments, their mass-to-charge ratios (m/z), and the likely neutral loss from the molecular ion.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound
| m/z (Predicted) | Proposed Ion Structure | Neutral Loss | Notes |
| 154 | [C₈H₁₀O₃]⁺• | - | Molecular Ion (M⁺•) |
| 139 | [C₇H₇O₃]⁺ | •CH₃ | Loss of a methyl radical from the acetyl group. |
| 111 | [C₆H₇O₂]⁺ | •CH₃CO | Loss of the acetyl group as a radical. |
| 126 | [C₇H₁₀O₂]⁺• | CO | Loss of one molecule of carbon monoxide. |
| 98 | [C₆H₁₀O]⁺• | 2 x CO | Sequential loss of two carbon monoxide molecules. |
| 83 | [C₅H₃O]⁺ | CO + •CH₃CO | Loss of both carbon monoxide and the acetyl radical. |
| 43 | [CH₃CO]⁺ | C₆H₇O₂• | Formation of the stable acylium ion from the acetyl group. |
It is important to emphasize that this fragmentation pattern is predictive and based on theoretical principles. Detailed experimental analysis using high-resolution mass spectrometry would be required to confirm the exact fragmentation pathway and the relative abundances of these and other potential fragment ions. Such an analysis would provide definitive structural confirmation and deeper insights into the chemical properties of this compound.
Future Research Directions and Emerging Perspectives on 3 Acetylcyclohexane 1,2 Dione
Development of Green Chemistry Approaches for Synthesis
Traditional synthetic routes to cyclic β-diketones often rely on methods that are not environmentally friendly. The future of synthesizing 3-Acetylcyclohexane-1,2-dione is increasingly focused on green chemistry principles to minimize hazardous waste, reduce energy consumption, and utilize renewable resources.
Key emerging strategies include:
Electrochemical Synthesis : This approach uses electricity as a "reagent" to drive chemical transformations, avoiding the need for stoichiometric chemical oxidants that generate waste. rsc.org Electrochemical methods can be employed for the dehydrogenation of saturated precursors or the oxidation of corresponding monoketones under mild conditions, often using green solvents like water or acetone. rsc.org
Biocatalysis : The use of enzymes or whole-cell systems offers a highly selective and efficient route to complex molecules under mild, aqueous conditions. A de novo designed cascade biocatalysis, for instance, could be engineered to convert simple precursors like cyclohexane (B81311) into functionalized diones, analogous to the one-pot biosynthesis of 1,6-hexanediol (B165255). rsc.org This approach provides a promising alternative to hazardous, energy-intensive chemical processes. rsc.org
Catalytic Aerobic Dehydrogenation : Direct dehydrogenation of saturated cyclic ketones using molecular oxygen as the ultimate oxidant is an atom-economical strategy. nih.gov Palladium-based catalyst systems have shown effectiveness in converting cyclohexanones to their corresponding enones, a methodology that could be adapted for the synthesis of unsaturated precursors to this compound. nih.gov
| Synthetic Approach | Core Principle | Potential Advantages | Associated Research Findings |
|---|---|---|---|
| Electrochemical Methods | Use of electrons as a clean oxidant, avoiding stoichiometric chemical reagents. | Reduced waste, use of green solvents (water, acetone), mild reaction conditions. rsc.org | Successfully applied for the sustainable synthesis of β-keto spirolactones from cyclic β-keto esters. rsc.org |
| Biocatalysis | Application of engineered enzymes or microbial consortia for multi-step synthesis in a single pot. | High selectivity, mild aqueous conditions, potential for using renewable feedstocks. | Engineered E. coli consortia have been used to efficiently convert cyclohexane to 1,6-hexanediol in a one-pot process. rsc.org |
| Catalytic Aerobic Dehydrogenation | Direct conversion of saturated ketones to α,β-unsaturated ketones using O2 as the oxidant. | High atom economy, produces water as the only byproduct. | Pd(DMSO)2(TFA)2 has been identified as an effective catalyst for the dehydrogenation of cyclic ketones to enones. nih.gov |
Exploration of Asymmetric Catalysis with this compound Derived Ligands
The molecular structure of this compound, featuring adjacent carbonyl groups, makes it an excellent scaffold for designing novel chiral ligands for asymmetric catalysis. The development of such ligands is a significant area of future research, aiming to create catalysts that can control the stereochemical outcome of chemical reactions.
The core strategy involves the condensation of the dione (B5365651) moiety with chiral amines, particularly 1,2-diamines, to form chiral diimine or related ligands. wikipedia.org These ligands can then be complexed with various transition metals (e.g., copper, iron, zinc) to generate catalysts for a range of asymmetric transformations. semanticscholar.orgresearchgate.net The cyclohexane backbone provides a rigid and sterically defined framework, which is a desirable feature in many "privileged ligands" known for their broad applicability and high levels of enantiocontrol. nih.gov
Potential applications for these novel ligands include:
Asymmetric Michael Additions : Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds, a fundamental C-C bond-forming reaction. semanticscholar.org
Asymmetric Hydrogenation : For the enantioselective reduction of ketones and olefins, where related chiral iron complexes have shown significant promise. researchgate.net
Asymmetric Friedel-Crafts Alkylations : Creating chiral centers through the alkylation of aromatic rings. nih.gov
| Potential Asymmetric Reaction | Significance | Role of the Ligand | Relevant Precedent |
|---|---|---|---|
| Michael Addition | Key C-C bond formation for building complex molecules. | Controls the facial selectivity of the nucleophilic attack on the enone. | Cyclic diketones have been used in Michael reactions with β,γ-unsaturated α-ketoesters catalyzed by cinchona alkaloid-derived catalysts. semanticscholar.org |
| Ketone Hydrosilylation/Hydrogenation | Produces chiral alcohols, which are valuable synthetic intermediates. | Differentiates between the two enantiotopic faces of the carbonyl group. | C2 symmetrical 6,6′-bis(oxazolinyl)-2,2′-bipyridine (bipybox) ligands are effective in iron-catalyzed asymmetric hydrosilylation. researchgate.net |
| Friedel-Crafts Alkylation | Forms chiral C-C bonds involving aromatic systems. | Induces enantioselectivity in the reaction between an electrophile and a nucleophilic arene. | Cu(II)-catalyzed asymmetric cascade processes have been developed using chiral ligands for the dimerization of tryptophol (B1683683) esters. nih.gov |
Advanced Material Science Applications of this compound Derivatives
The ability of β-diketones to act as strong chelating agents for metal ions opens up significant opportunities for the use of this compound derivatives in materials science. nih.govicm.edu.pl A particularly promising frontier is the design and synthesis of Metal-Organic Frameworks (MOFs).
MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. By using derivatives of this compound as the organic linker, it is possible to create novel MOFs with tailored properties. The diketone moiety can coordinate to metal centers, while other parts of the molecule can be functionalized to control the pore size, shape, and surface chemistry of the resulting framework.
Emerging applications for such materials include:
Gas Capture and Separation : MOFs with specific pore environments can be designed for the selective capture of gases like CO2. tue.nl Halogen-decoration on the organic linkers has been shown to enhance CO2 adsorption. tue.nl
Luminescent Sensing : Luminescent MOFs can act as highly sensitive and selective chemical sensors. rsc.org The luminescence properties can be modulated by the presence of specific analytes, making them useful for detecting substances like dipicolinic acid, a biomarker for bacterial spores. rsc.org
Catalysis : The metal nodes within MOFs can act as catalytic sites, and the porous structure allows for size-selective catalysis. icm.edu.pl
| Material Application | Underlying Principle | Potential Function of the Derivative | Supporting Research Area |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) for Gas Capture | Creation of porous, crystalline materials with high surface area for selective gas adsorption. | Acts as the organic linker connecting metal nodes, with functional groups tailored to interact with target gas molecules. | MOFs built from dicarboxylate linkers have been studied for CO2 capture and separation. tue.nl |
| Luminescent MOF Sensors | The framework's fluorescence or phosphorescence changes upon interaction with a target analyte. | Forms the backbone of a luminescent framework, where metal-to-ligand charge transfer or ligand-based emission is modulated by guest molecules. | Luminescent MOFs are widely reviewed for their application in sensing dipicolinic acid in various samples. rsc.org |
| Heterogeneous Catalysis | Immobilization of active metal sites within a solid, porous support to enhance stability and reusability. | Forms stable complexes with catalytically active metals, creating well-defined active sites within the material's pores. icm.edu.pl | β-Diketone complexes with transition metals are known to be used as catalysts for reactions like olefin oxidation. icm.edu.pl |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
Key areas where AI and ML will impact research on this compound include:
Retrosynthetic Analysis : AI tools can propose multiple synthetic pathways for a target molecule, deconstructing it into simpler, commercially available precursors. chemcopilot.comchemical.ai This can uncover more efficient or greener routes that a human chemist might overlook.
Reaction Outcome Prediction : Machine learning models can predict the major product of a reaction given a set of reactants and reagents. acs.orgnih.gov This helps in avoiding failed experiments and minimizing the generation of unwanted byproducts.
Condition Optimization : Neural network models can recommend suitable reaction conditions, including the optimal catalyst, solvent, and temperature, by learning from vast reaction databases. nih.gov This is crucial for maximizing yield and selectivity in the synthesis and functionalization of this compound derivatives.
| AI/ML Application | Function | Impact on Research | Relevant Models/Platforms |
|---|---|---|---|
| Retrosynthesis Planning | Proposes synthetic routes by working backward from the target molecule. | Reduces synthesis planning time from weeks to minutes and suggests novel or more efficient pathways. chemcopilot.com | Platforms like ChemAIRS leverage AI for retrosynthetic analysis and synthesizability assessment. chemical.ai |
| Forward Reaction Prediction | Predicts the most likely product(s) from a given set of reactants and conditions. | Increases the success rate of experiments and reduces resource waste. nih.gov | Models use a two-step approach: generating plausible products via templates and then ranking them with a trained neural network. acs.orgmit.edu |
| Reaction Condition Recommendation | Suggests optimal catalysts, solvents, reagents, and temperature for a desired transformation. | Eliminates the need for extensive experimental screening of conditions, saving time and materials. | Neural network models trained on large databases (e.g., Reaxys) can predict suitable conditions with high accuracy. nih.gov |
Q & A
Q. What are the established synthetic routes for 3-Acetylcyclohexane-1,2-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted aldehydes and acetylated precursors under basic conditions. For example, analogous dione derivatives are prepared by heating reagents like 1,3-cyclohexanedione with acetylating agents (e.g., DMF-DMA) at 75°C, followed by recrystallization in ethyl acetate to achieve >90% purity . Optimizing reaction time, temperature, and solvent polarity is critical for yield improvement.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the acetyl group position and cyclohexane ring conformation. Compare chemical shifts with databases like NIST Chemistry WebBook .
- Infrared (IR) Spectroscopy : Identify carbonyl stretching frequencies (C=O) at ~1700–1750 cm .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns and UV detection at 254 nm, referencing standards from validated sources .
Q. What are the primary research applications of this compound in organic chemistry?
- Methodological Answer :
- Synthetic Intermediate : Used to build fused-ring systems via nucleophilic additions at the diketone sites, particularly in synthesizing bioactive molecules .
- Enzyme Studies : Acts as a substrate analog in probing ketone reductase mechanisms due to its electrophilic carbonyl groups .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer :
- Replicate Experiments : Confirm results via triplicate runs to rule out instrumental errors.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian .
- Variable Solvent Analysis : Test in deuterated solvents (DMSO-d, CDCl) to assess solvent-induced conformational changes .
Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., melting point ~57–59°C for analogs) .
- pH Stability Studies : Store solutions in neutral buffers (pH 6–8) to prevent keto-enol tautomerism, which may alter reactivity .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Molecular Orbital Analysis : Use software like ChemSpider to calculate LUMO (lowest unoccupied molecular orbital) surfaces, identifying electrophilic sites prone to nucleophilic attack .
- Transition State Modeling : Simulate reaction pathways (e.g., with Gaussian) to predict regioselectivity in acetyl group modifications .
Q. What experimental design principles minimize byproduct formation during the synthesis of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
